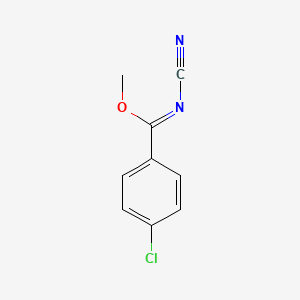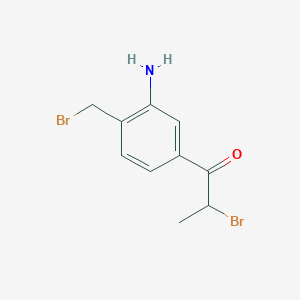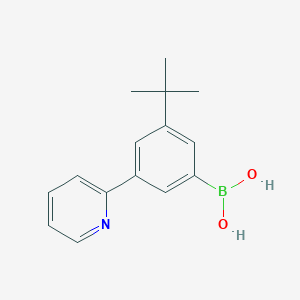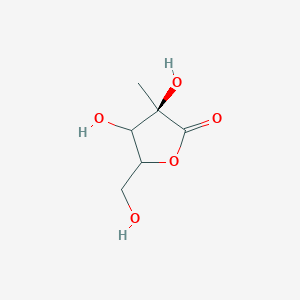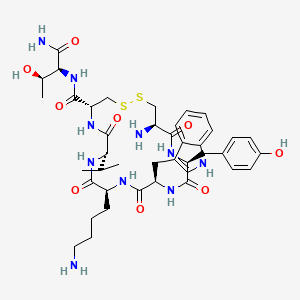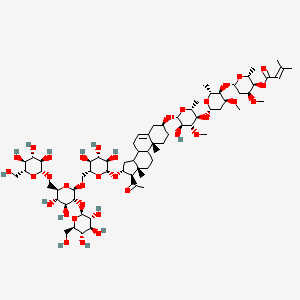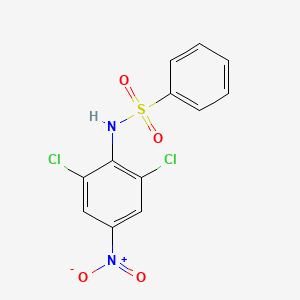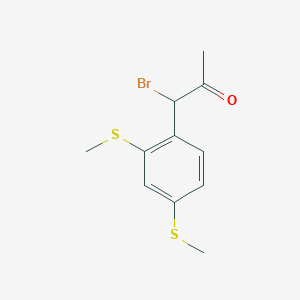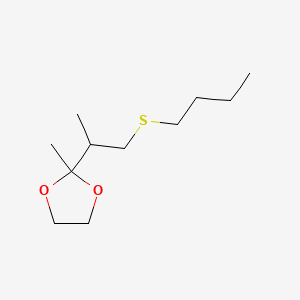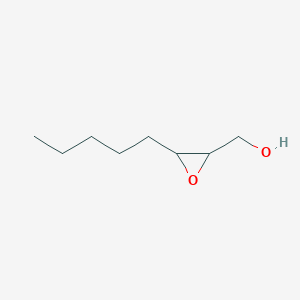
Oxiranemethanol, 3-pentyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxiranemethanol, 3-pentyl- is an organic compound with the molecular formula C8H16O2 It is a member of the oxirane family, characterized by the presence of an epoxide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Oxiranemethanol, 3-pentyl- typically involves the epoxidation of allylic alcohols. One common method is the Sharpless epoxidation, which uses titanium (IV) isopropoxide and diethyl tartrate as catalysts in the presence of tert-butyl hydroperoxide. The reaction is carried out in methylene chloride at low temperatures, followed by purification through distillation or preparative HPLC .
Industrial Production Methods: Industrial production of Oxiranemethanol, 3-pentyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial due to the reactive nature of the epoxide group and the use of peroxides in the synthesis.
Chemical Reactions Analysis
Types of Reactions: Oxiranemethanol, 3-pentyl- undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols.
Reduction: Reduction reactions can convert the epoxide group to an alcohol.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Acidic or basic conditions can facilitate the ring-opening reactions, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed:
Diols: Formed through oxidation.
Alcohols: Formed through reduction.
Various substituted products: Formed through nucleophilic substitution.
Scientific Research Applications
Oxiranemethanol, 3-pentyl- has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Oxiranemethanol, 3-pentyl- involves the reactivity of the epoxide group. The epoxide ring can undergo nucleophilic attack, leading to ring-opening reactions. This reactivity is crucial for its interactions with various molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biomolecules, influencing their function and activity .
Comparison with Similar Compounds
Oxiranemethanol, (S)-: A stereoisomer with similar chemical properties but different spatial arrangement.
Phenylethylene oxide: Another member of the oxirane family with a phenyl group instead of a pentyl group.
Uniqueness: The presence of the pentyl group can affect the compound’s interactions with other molecules and its behavior in different environments .
Properties
CAS No. |
101758-85-4 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
(3-pentyloxiran-2-yl)methanol |
InChI |
InChI=1S/C8H16O2/c1-2-3-4-5-7-8(6-9)10-7/h7-9H,2-6H2,1H3 |
InChI Key |
PFEZFCUFFWFUKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1C(O1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



